molecular formula C13H8Cl3NO B11549938 4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol

4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol

Cat. No.: B11549938
M. Wt: 300.6 g/mol
InChI Key: GNEXTDHFLVKHPG-UHFFFAOYSA-N
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Description

4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with an active carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol involves the condensation reaction between 4-chlorosalicylaldehyde and 2,3-dichloroaniline. The reaction is typically carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature. The reaction mixture is then allowed to evaporate slowly, leading to the formation of the desired Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of multiple chloro groups can enhance its antimicrobial properties and its ability to form stable metal complexes.

Properties

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

4-chloro-2-[(2,3-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Cl3NO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H

InChI Key

GNEXTDHFLVKHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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